2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one is an organic compound that belongs to the class of imidazoles and pyrazoles. This compound is characterized by its unique structure, which includes both an imidazole and a pyrazole ring. It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform . The compound finds applications in various scientific research fields, including organic synthesis and biochemistry .
Vorbereitungsmethoden
The synthesis of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one involves several steps. One common method involves the reaction of 4,5-dihydro-1H-imidazole with 5-methyl-1H-pyrazole-3(2H)-one under specific conditions. The reaction typically requires the use of a solvent such as N,N-dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated at a specific temperature for a certain period, followed by purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, the compound is used in the industry for the synthesis of advanced materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one can be compared with other similar compounds, such as 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and 1H-Imidazole, 4,5-dihydro-2-methyl-. These compounds share structural similarities but differ in their specific functional groups and properties. For example, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol contains a phenol group, while 1H-Imidazole, 4,5-dihydro-2-methyl- has a methyl group attached to the imidazole ring . The unique combination of imidazole and pyrazole rings in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
176692-58-3 |
---|---|
Molekularformel |
C7H10N4O |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H10N4O/c1-5-4-6(12)11(10-5)7-8-2-3-9-7/h4,10H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
LGMLYHLDAJYNPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1)C2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.